5-(tert-Butyl)-2-methylbenzoxazole
Overview
Description
The compound 5-(tert-Butyl)-2-methylbenzoxazole is a derivative of benzoxazole, a heterocyclic compound with oxygen and nitrogen atoms in the aromatic ring. While the provided papers do not directly discuss 5-(tert-Butyl)-2-methylbenzoxazole, they do provide insights into the synthesis, properties, and applications of related tert-butyl substituted aromatic compounds, which can be informative for understanding the chemistry of 5-(tert-Butyl)-2-methylbenzoxazole.
Synthesis Analysis
The synthesis of tert-butyl substituted aromatic compounds often involves the use of tert-butyl groups to protect reactive sites during the synthesis process. For example, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate was synthesized using a palladium-catalyzed Suzuki reaction, indicating that similar palladium-catalyzed cross-coupling reactions could be applicable for synthesizing 5-(tert-Butyl)-2-methylbenzoxazole derivatives . Additionally, the synthesis of poly(arylene ether ketone)s with pendant tertiary butyl groups from an aromatic bishalide suggests that tert-butyl groups can be introduced into aromatic systems to modulate their properties .
Molecular Structure Analysis
The molecular structure of tert-butyl substituted compounds can significantly influence their physical and chemical properties. For instance, the presence of tert-butyl groups in poly(arylene ether ketone)s affects their thermal, mechanical, and adhesion properties . Similarly, the introduction of tert-butyl groups in pyrazole derivatives leads to different hydrogen-bonded supramolecular structures, which can be one-dimensional chains, two-dimensional sheets, or tetramolecular aggregates . These findings suggest that the tert-butyl group in 5-(tert-Butyl)-2-methylbenzoxazole could also influence its supramolecular interactions and overall molecular architecture.
Chemical Reactions Analysis
Tert-butyl groups can play a role in the reactivity of aromatic compounds. For example, tert-butyl peroxybenzoate has been used as both a methyl source and radical initiator in the α-methylation of 1,3-dicarbonyl compounds . This indicates that tert-butyl groups can be involved in radical reactions, which may be relevant for the chemical reactions of 5-(tert-Butyl)-2-methylbenzoxazole. Additionally, the study of tert-butyl aroylperbenzoates under laser flash photolysis reveals the kinetics of singlet and triplet states and the behavior of aroylphenyl radicals , which could provide insights into the photochemical properties of benzoxazole derivatives with tert-butyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted aromatic compounds are closely related to their molecular structure. The presence of tert-butyl groups can enhance the steric bulk, which may affect the solubility, melting point, and overall stability of the compound. For example, the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid and its subsequent oxidation demonstrates how tert-butyl groups can be strategically placed to influence the reactivity and properties of the resulting compounds . The polymers containing pendant tertiary butyl groups exhibit specific physical and thermal properties, which are attributed to the molecular structure conferred by the tert-butyl groups .
Scientific Research Applications
Antibacterial and Antifungal Activity
5-(tert-Butyl)-2-methylbenzoxazole derivatives exhibit potential in antimicrobial research. A study demonstrated that certain lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles, related to 5-(tert-Butyl)-2-methylbenzoxazole, have shown activity against Mycobacterium tuberculosis and some non-tuberculous strains resistant to common antibiotics like isoniazid. However, their antifungal activity was found to be mediocre (Vinšová et al., 2004).
Antioxidant Properties
Research on compounds structurally similar to 5-(tert-Butyl)-2-methylbenzoxazole, such as 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, has been conducted to explore their antioxidant capabilities. Certain compounds in this category have demonstrated significant free-radical scavenging ability in both DPPH (2,2-Diphenyl-1-picrylhydrazide) and FRAP (ferric reducing antioxidant power) assays (Shakir et al., 2014).
Electrochemical Synthesis Applications
5-(tert-Butyl)-2-methylbenzoxazole and its derivatives are significant in electrochemical synthesis. An efficient electrochemical method has been developed for synthesizing some benzoxazole derivatives, indicating the utility of electrogenerated 3,5-di-tert-butyl-1,2-benzoquinone in reactions leading to such derivatives (Salehzadeh et al., 2013).
Gas Permeation Properties Enhancement
Systematic structural variations in polymers incorporating tert-butyl groups, similar to those in 5-(tert-Butyl)-2-methylbenzoxazole, have shown to improve gas permeation properties. Incorporation of such groups in polybenzimidazole led to amorphous polymers with enhanced permeability, indicating potential applications in gas separation membrane materials (Kumbharkar et al., 2006).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity or flammability.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas of study.
Please note that this is a general outline and the specific details would depend on the available information on the specific compound. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
5-tert-butyl-2-methyl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-13-10-7-9(12(2,3)4)5-6-11(10)14-8/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUQIBNMAXABSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503795 | |
Record name | 5-tert-Butyl-2-methyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butyl)-2-methylbenzoxazole | |
CAS RN |
40874-54-2 | |
Record name | 5-tert-Butyl-2-methyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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